REACTION_CXSMILES
|
Cl[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Mg].II.[Cl:13][Si:14](Cl)([CH3:16])[CH3:15]>O1CCCC1.C(OCC)C>[Cl:13][Si:14]([CH3:16])([CH3:15])[C:7]1[CH:8]=[CH:9][C:4]([CH:3]=[CH2:2])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.33 mL
|
Type
|
reactant
|
Smiles
|
ClC=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 60° C. in an oil bath for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(approximately 15 minutes)
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for about 5 minutes at 67° C.
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble magnesium salts
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solvent tetrahydrofuran was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the resulting oil was distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](C1=CC=C(C=C)C=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |